3-(2,4-Dimethoxyanilino)-1-(4-fluorophenyl)-1-propanone
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Description
The compound "3-(2,4-Dimethoxyanilino)-1-(4-fluorophenyl)-1-propanone" represents a class of organic molecules that feature both aniline and ketone functionalities, combined with fluorine and methoxy substitutions. These features suggest a compound that could be of interest in materials science, organic synthesis, and potentially pharmacology, owing to the unique properties imparted by the fluorophenyl and dimethoxyanilino groups.
Synthesis Analysis
Synthesis approaches for related compounds typically involve multi-step organic reactions, starting from basic aromatic compounds and proceeding through nitration, reduction, and functional group modifications. For instance, Pei (2001) describes the synthesis of fluorophenoxy propanones through nitration, reduction, Schiemann reaction, and condensation steps, highlighting strategies that could be applicable to the target compound (Pei, 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule can be elucidated through spectroscopic methods such as NMR and IR spectroscopy, and crystallography. These techniques provide insights into the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For example, studies by Saeed et al. (2011) on fluorobenzoyl thioureas offer a glimpse into how structural and conformational properties are analyzed using X-ray diffraction and vibrational spectra (Saeed et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of "3-(2,4-Dimethoxyanilino)-1-(4-fluorophenyl)-1-propanone" would be influenced by its functional groups. The ketone group could undergo reactions such as nucleophilic addition or condensation, while the aniline nitrogen could participate in forming bonds with electrophiles or acids. Research on related compounds, such as the work by Kamitori (2003) on using hydrazono derivatives for synthesizing fluorine-containing heterocycles, provides insights into the types of chemical transformations possible (Kamitori, 2003).
Scientific Research Applications
Chemical Synthesis and Methodology
Synthetic Methodologies
The synthesis of complex biphenyl structures, such as "2-Fluoro-4-bromobiphenyl," a key intermediate in the manufacture of flurbiprofen, is crucial in medicinal chemistry. Techniques such as cross-coupling reactions and diazotization are employed for constructing such frameworks, offering insights into potential synthetic routes for related compounds (Qiu et al., 2009).
Mechanistic Insights in Chemical Reactions
Understanding the mechanism of bond cleavage, as studied in β-O-4-type lignin model compounds, is vital for the chemical transformation of complex organic molecules. Such studies are crucial for designing new synthetic routes and understanding the behavior of similar compounds (T. Yokoyama, 2015).
Chemical Structure Analysis and Potential Applications
Heterocyclic Chemistry
Heterocyclic compounds, like 3-azabicyclo [3.3.1] nonanones derivatives, exhibit significant biological activities, hinting at the potential biological relevance of structurally related compounds. The structural features and electronic properties of such compounds are often associated with their biological activity (Mazimba & Mosarwa, 2015).
Amyloid Imaging in Neurological Research
Compounds with specific structural features are used as imaging ligands in neurological disorders like Alzheimer's disease. The development and application of such compounds provide insights into their potential use in bioimaging or diagnostics (Nordberg, 2007).
Environmental and Analytical Chemistry
Studies on the environmental occurrence, fate, and effects of complex compounds, such as fluorophosphates and ether-PFAS, provide a basis for understanding the environmental impact and analytical detection methods for related chemical entities (Munoz et al., 2019).
properties
IUPAC Name |
3-(2,4-dimethoxyanilino)-1-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-21-14-7-8-15(17(11-14)22-2)19-10-9-16(20)12-3-5-13(18)6-4-12/h3-8,11,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBRAQHGLPYSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477319-00-9 |
Source
|
Record name | 3-(2,4-DIMETHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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